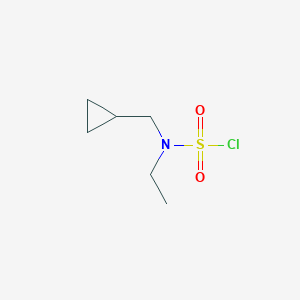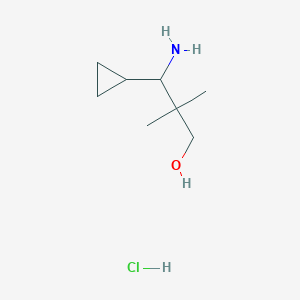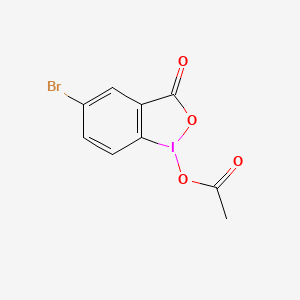![molecular formula C7H6BrN3O B1529531 (6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol CAS No. 1263057-20-0](/img/structure/B1529531.png)
(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol
Descripción general
Descripción
“(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol” is a chemical compound with the molecular formula C7H6BrN3O and a molecular weight of 228.05 . It is also known as Pyrazolo[1,5-a]pyrimidine-2-methanol, 6-bromo- .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The InChI code for “(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol” is 1S/C7H6BrN3O/c8-6-2-9-7-5(4-12)1-10-11(7)3-6/h1-3,12H,4H2 . This indicates that the compound contains a bromine atom, a pyrazolo[1,5-a]pyrimidine ring, and a methanol group .Physical And Chemical Properties Analysis
“(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol” is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Organic Synthesis and Drug Discovery
The compound serves as a versatile scaffold in organic synthesis, particularly in the development of novel disubstituted pyrazolo[1,5-a]pyrimidine derivatives. These derivatives are synthesized via sequential site-selective cross-coupling reactions, such as Sonogashira-type and Suzuki–Miyaura couplings, which allow for the introduction of various functional groups . This regio-controlled process is crucial for creating a library of compounds with potential pharmacological activities.
Antitumor Applications
Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant potential as antitumor agents. The structural motif of these compounds has been identified as an antitumor scaffold due to its ability to inhibit various cancer-related enzymes . Researchers are exploring the anticancer potential of these derivatives, aiming to design efficient drugs with the pyrazolo[1,5-a]pyrimidine core.
Enzymatic Inhibition
The compound’s derivatives show promise as enzymatic inhibitors. Their ability to interfere with enzyme activity makes them valuable in the study of disease mechanisms and the development of therapeutic agents. Computational studies are conducted alongside experimental approaches to understand the origin of regioselectivity and enhance the inhibitory properties .
Material Science
In material science, the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives are of great interest. Their rigid, planar structure makes them suitable for applications in optoelectronic devices. Researchers are investigating their use in organic light-emitting diodes (OLEDs) and other photonic materials .
Combinatorial Chemistry
The compound is used in combinatorial chemistry to create diverse chemical libraries. Its great synthetic versatility allows for structural modifications, which are essential for the rapid synthesis of new molecules with potential biological activity .
Photodynamic Therapy
Derivatives of the compound are being studied for their use in photodynamic therapy (PDT). Their ability to generate reactive oxygen species upon light activation makes them potential photosensitizers for treating cancer .
Neurological Disorders
Research is ongoing to evaluate the neuroprotective effects of pyrazolo[1,5-a]pyrimidine derivatives. Their interaction with neural pathways suggests potential applications in treating neurological disorders such as Alzheimer’s disease .
Safety and Hazards
Direcciones Futuras
The future directions for “(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol” and similar compounds are likely to involve further exploration of their potential applications in medicinal chemistry and material science . The significant photophysical properties of these compounds have attracted a great deal of attention recently . The ongoing advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Propiedades
IUPAC Name |
(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c8-5-2-9-7-1-6(4-12)10-11(7)3-5/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOXEEQNIXBWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B1529452.png)



![2,6-Dioxaspiro[4.5]decan-9-ol](/img/structure/B1529457.png)

amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)



